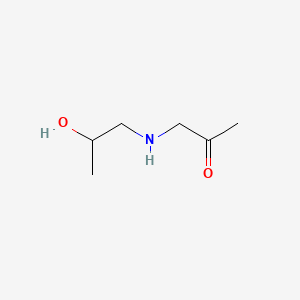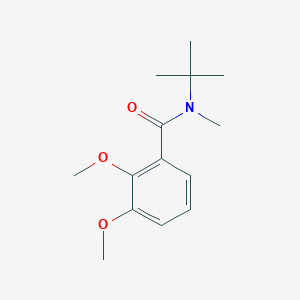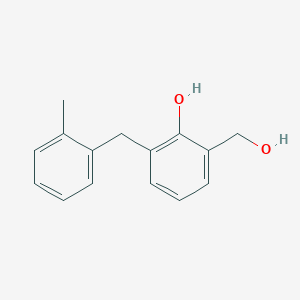
3-(2-Methylbenzyl) Saligenin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is known for its minor anti-depressant effects and potential anti-melanomic properties.
Métodos De Preparación
The synthesis of 3-(2-Methylbenzyl) Saligenin typically involves the hydroxymethylation of phenol using formaldehyde. The reaction conditions include the use of a base to facilitate the formation of the hydroxymethyl group. Industrial production methods may involve large-scale hydroxymethylation processes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3-(2-Methylbenzyl) Saligenin undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group, forming salicylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Common reagents such as halogens can substitute the hydroxyl group, leading to the formation of halogenated derivatives.
Major Products: The major products formed from these reactions include salicylic acid, halogenated derivatives, and other phenolic compounds
Aplicaciones Científicas De Investigación
3-(2-Methylbenzyl) Saligenin has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential anti-depressant and anti-melanomic effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating depression and melanoma.
Industry: It is used in the production of various phenolic compounds and as a precursor in organic synthesis
Mecanismo De Acción
The mechanism of action of 3-(2-Methylbenzyl) Saligenin involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. For instance, its anti-depressant effects may be due to its interaction with neurotransmitter receptors, while its anti-melanomic properties could be linked to its ability to inhibit specific enzymes involved in melanin production .
Comparación Con Compuestos Similares
3-(2-Methylbenzyl) Saligenin is unique compared to other similar compounds due to its specific molecular structure and functional groups. Similar compounds include:
Propiedades
Fórmula molecular |
C15H16O2 |
|---|---|
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-6-[(2-methylphenyl)methyl]phenol |
InChI |
InChI=1S/C15H16O2/c1-11-5-2-3-6-12(11)9-13-7-4-8-14(10-16)15(13)17/h2-8,16-17H,9-10H2,1H3 |
Clave InChI |
ANDMPIILLBXGMX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CC2=C(C(=CC=C2)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


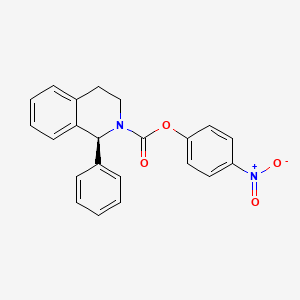
![(2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl) acetate](/img/structure/B13838704.png)
![4-Aminobenzo[d][1,3]dioxol-5-ol](/img/structure/B13838721.png)
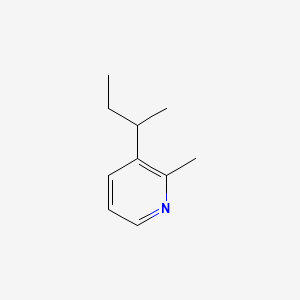
![(E)-3-(4-hydroxyphenyl)-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]prop-2-enamide](/img/structure/B13838731.png)

![tert-butyl N-[(3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B13838735.png)
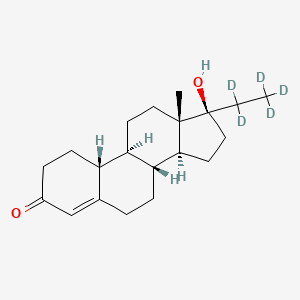
![2-Bromo-4-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13838744.png)
